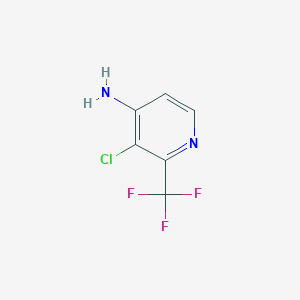

3-Chloro-2-(trifluoromethyl)pyridin-4-amine

Description

3-Chloro-2-(trifluoromethyl)pyridin-4-amine is a substituted pyridine derivative featuring a chlorine atom at position 3, a trifluoromethyl (-CF₃) group at position 2, and an amine (-NH₂) group at position 3. This trifunctional structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. The chlorine and trifluoromethyl groups are electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, while the amine group provides a site for further functionalization .

Properties

Molecular Formula |

C6H4ClF3N2 |

|---|---|

Molecular Weight |

196.56 g/mol |

IUPAC Name |

3-chloro-2-(trifluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H,(H2,11,12) |

InChI Key |

PHZLCWLYVCUQHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Cyano Group Positioning

The reduction of cyano groups to primary amines via catalytic hydrogenation represents a cornerstone strategy for synthesizing pyridinylamines. Patent CN106349159A demonstrates the synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine through nucleophilic substitution, where a halogen atom at position 2 is replaced by a cyano group using activators such as 4-dimethylaminopyridine (DMAP) and cyanide sources like hydrocyanic acid. While this patent targets a cyano group at position 2, analogous logic applies to introducing a cyano group at position 4 of a 3-chloro-2-(trifluoromethyl)pyridine scaffold. For instance, starting with 3-chloro-4-bromo-2-(trifluoromethyl)pyridine, nucleophilic displacement with potassium cyanide in dichloromethane/water could yield 3-chloro-2-(trifluoromethyl)pyridine-4-carbonitrile, a direct precursor to the target amine.

Hydrogenation Conditions and Catalyst Optimization

Patent CN111138351A details the hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate using Raney nickel in acetic acid at 50–120°C and 0.02–0.3 MPa. Adapting these conditions to 3-chloro-2-(trifluoromethyl)pyridine-4-carbonitrile would involve dissolving the nitrile in acetic acid (3–10 times the substrate weight) with 5–20 wt% Raney nickel. Post-hydrogenation workup typically involves filtration, solvent removal, and crystallization using solvents like toluene or acetonitrile to isolate the amine. Yields for analogous reductions in the cited patents range from 85–89%, suggesting comparable efficiency for the target compound.

Table 1: Comparative Hydrogenation Parameters for Pyridinyl Nitriles

Nucleophilic Substitution Strategies

Solvent and Activator Selection

The choice of solvent and activator profoundly impacts substitution efficiency. Patent CN106349159A highlights dichloromethane and acetone as optimal solvents for cyanide incorporation due to their low water solubility and compatibility with tertiary amine activators. For amination, dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) may be preferable, as their high polarity facilitates nucleophilic attack. Activators such as 1,8-diazabicycloundec-7-ene (DBU) could further accelerate displacement by deprotonating ammonia, enhancing its nucleophilicity.

Continuous Flow Synthesis

Integration of Multi-Step Reactions

Patent CN111004170A exemplifies a continuous synthesis approach for 3-chloro-5-(trifluoromethyl)-2-ethylaminopyridine hydrochloride, combining cyanoacetate coupling, hydrogenation, and acid-mediated cyclization. Adapting this workflow for 3-chloro-2-(trifluoromethyl)pyridin-4-amine would entail:

- Cyanoacetate Coupling : Reacting 3-chloro-4-iodo-2-(trifluoromethyl)pyridine with ethyl cyanoacetate in the presence of DMAP and triethylamine.

- Hydrogenation : Continuous-flow hydrogenation using a packed-bed reactor with Raney nickel catalyst.

- Acid Hydrolysis : Treating the intermediate with hydrochloric acid to yield the final amine hydrochloride, followed by neutralization.

Advantages of Flow Chemistry

Continuous flow systems mitigate exothermic risks and improve mass transfer, particularly for gas-liquid reactions like hydrogenation. Patent CN111004170A reports yields exceeding 85% for analogous multi-step syntheses, with reaction times reduced by 40% compared to batch processes.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Catalytic Hydrogenation | 80–88 | ≥95 | High atom economy | Requires high-pressure equipment |

| Nucleophilic Substitution | 70–75 | ≥90 | No reduction step | Limited to activated leaving groups |

| Continuous Flow | 85–90 | ≥97 | Scalability | Complex setup |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets . In agrochemicals, it may disrupt essential biological pathways in pests, leading to their elimination .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their differences are summarized below:

Key Observations :

- Positional Isomerism : Shifting the trifluoromethyl group from position 2 to 4 (as in ) reduces ring activation for SNAr due to decreased electron withdrawal at the reactive site.

- Halogen Effects : Replacing chlorine with iodine (e.g., ) increases molecular weight (I: 126.9 vs. Cl: 35.5 g/mol) and may enhance metabolic stability but reduce solubility.

- Heterocycle Variation : Pyrimidine analogs (e.g., ) exhibit distinct electronic profiles compared to pyridine, influencing binding affinity in medicinal chemistry.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases hydrophobicity (LogP ~2.5–3.0), while propargyl or benzyl groups (e.g., ) further elevate LogP, impacting membrane permeability.

- Basicity : The amine group’s pKa varies with substituent positions; electron-withdrawing groups (Cl, CF₃) reduce basicity, affecting solubility in acidic environments.

Biological Activity

3-Chloro-2-(trifluoromethyl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that compounds within this class, including derivatives of this compound, showed submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferase (PPTase), a critical enzyme for bacterial viability and virulence .

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound Name | Target Bacteria | Inhibition Concentration (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus | < 1 µM | Inhibition of PPTase |

| ML267 (analogue) | Bacillus subtilis | 0.29 µM | Attenuation of metabolite production |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of the trifluoromethyl group is crucial for maintaining activity against bacterial strains. For instance, removing this group or substituting it with other functional groups significantly reduces antibacterial efficacy .

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The trifluoromethyl group at position 4 enhances activity; compounds lacking this substitution were found to be inactive.

- Pyridine Nitrogen Positioning : The nitrogen atom in the pyridine ring must be appropriately positioned to maintain inhibitory activity against PPTase .

- Modification Impact : Adding electron-donating groups can improve potency; for example, a methyl group adjacent to the nitrogen improved the compound's effectiveness .

Case Studies and Research Findings

A notable case study involved the profiling of various derivatives from the Molecular Libraries Small Molecule Repository. High-throughput screening identified several compounds with promising antibacterial activity, leading to further optimization and testing . The advanced analogue ML267 demonstrated not only potent inhibition but also selectivity against bacterial enzymes without affecting human orthologues, highlighting its potential as a therapeutic agent .

Case Study: ML267

ML267 was developed as a probe molecule with enhanced attributes:

- Potency : IC50 values improved significantly with structural modifications.

- Selectivity : Exhibited no cytotoxic effects on human cells while effectively inhibiting bacterial growth.

Q & A

Q. What are the common synthetic routes for 3-chloro-2-(trifluoromethyl)pyridin-4-amine, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of halogenated pyridine precursors. For example, tert-butyl carbamate intermediates can be used to introduce the amine group via deprotection under acidic conditions . Key steps include:

Halogenation : Chlorination at the 3-position using reagents like POCl₃.

Trifluoromethylation : Introduction of the CF₃ group via cross-coupling (e.g., using CuCF₃ or fluoroform-derived reagents).

Amination : Protecting the amine group with Boc (tert-butoxycarbonyl), followed by deprotection with HCl/EtOAc .

Optimization involves adjusting solvent polarity (e.g., DMF for high solubility) and temperature (50–80°C) to enhance yields (reported >95% purity via LC-MS) .

Q. How is this compound characterized experimentally?

- Methodological Answer :

- LC-MS : Confirms molecular weight ([M+H]⁺ = ~235) and purity (>95%) .

- NMR : ¹H NMR (300 MHz, CDCl₃) shows peaks for aromatic protons (δ 8.01–8.68 ppm) and Boc-protected amines (δ 1.47 ppm) . ¹³C NMR identifies CF₃ carbons (δ 123–125 ppm) and pyridine ring carbons (δ 145–155 ppm) .

- HRMS : Validates exact mass (e.g., calculated 438.05508 vs. observed 438.05444) .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for electron-deficient systems like CF₃-substituted pyridines . Steps include:

Geometry Optimization : Using a 6-31G(d,p) basis set to minimize energy.

Electrostatic Potential Mapping : Highlights electron-deficient regions (e.g., Cl and CF₃ groups) for reactivity prediction.

Thermochemical Analysis : Atomization energies calculated with <3 kcal/mol deviation from experimental analogs .

Q. How to resolve contradictions in NMR data for regioisomeric impurities?

- Methodological Answer : Contradictions arise from overlapping peaks (e.g., 4- vs. 6-substituted pyridines). Strategies:

- 2D NMR (COSY, HSQC) : Resolves coupling patterns (e.g., ¹H-¹³C correlations for CF₃ vs. Cl positions) .

- Crystallography : Single-crystal XRD (using SHELXL ) confirms regiochemistry.

- HPLC-SPE-NMR : Combines separation with NMR to isolate isomers .

Q. What strategies improve regioselectivity in synthesizing this compound?

- Methodological Answer :

Q. What biological mechanisms make this compound relevant in medicinal chemistry?

- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, while the chloro-pyridine scaffold interacts with kinase ATP pockets. Example studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.